N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 463353-25-5
VCID: VC21443618
InChI: InChI=1S/C26H21NO5S/c1-18(28)26-19(2)32-24-15-14-21(17-23(24)26)27(33(30,31)22-11-7-4-8-12-22)25(29)16-13-20-9-5-3-6-10-20/h3-17H,1-2H3/b16-13+
SMILES: CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Molecular Formula: C26H21NO5S
Molecular Weight: 459.5g/mol

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide

CAS No.: 463353-25-5

Cat. No.: VC21443618

Molecular Formula: C26H21NO5S

Molecular Weight: 459.5g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide - 463353-25-5

Specification

CAS No. 463353-25-5
Molecular Formula C26H21NO5S
Molecular Weight 459.5g/mol
IUPAC Name (E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C26H21NO5S/c1-18(28)26-19(2)32-24-15-14-21(17-23(24)26)27(33(30,31)22-11-7-4-8-12-22)25(29)16-13-20-9-5-3-6-10-20/h3-17H,1-2H3/b16-13+
Standard InChI Key ZJTVILAHROUPPE-DTQAZKPQSA-N
Isomeric SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C

Introduction

Structural and Physicochemical Characteristics

Molecular Identity

The compound is identified by the CAS number 463353-28-8, with the molecular formula C₂₆H₂₀ClNO₅S and a molecular weight of 494 g/mol . Its IUPAC name is (E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enamide, reflecting the presence of a trans-configured cinnamoyl group.

Key Structural Features:

ComponentFunction/Role
Benzofuran coreElectron-rich aromatic system
3-Acetyl substituentElectron-withdrawing carbonyl group
2-Methyl groupSteric and electronic modulation
Cinnamoyl groupConjugated double bond, π-interactions
4-ChlorobenzenesulfonylElectrophilic sulfonamide linkage

The cinnamoyl group introduces unsaturation, enhancing conjugation and potential reactivity .

Computational Properties

PubChem-derived data for analogous sulfonamides provide insights into its likely behavior:

PropertyValue (Analogous Compound)Implication
XLogP3-AA5.6High lipophilicity, membrane permeability
Topological polar surface area (TPSA)93 ŲModerate polar interactions
Rotatable bonds5Conformational flexibility

These properties suggest potential bioavailability challenges due to high lipophilicity, balanced by polar sulfonamide and carbonyl groups .

Synthesis and Reactivity

Comparative Reactivity

The chlorine substituent on the benzenesulfonamide group introduces distinct electronic effects compared to fluorine or methoxy analogs:

SubstituentElectronic EffectBiological Impact
Cl-I (inductive withdrawal)Enhanced metabolic stability
F-I, +M (moderate withdrawal, weak resonance)Increased reactivity
OMe+M (donation)Improved solubility, target interaction

The chlorine atom’s moderate electron-withdrawing nature balances stability and reactivity, potentially influencing binding affinity and pharmacokinetics .

Comparative Analysis with Analogous Compounds

Structural Diversity in Sulfonamide Derivatives

CompoundKey Differences
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamideTrimethyl groups enhance steric bulk
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-fluorobenzenesulfonamideFluorine increases lipophilicity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methoxybenzenesulfonamideMethoxy group improves solubility

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